molecular formula C12H16N2O2 B5157455 Methyl 4-phenylpiperazine-1-carboxylate

Methyl 4-phenylpiperazine-1-carboxylate

Cat. No.: B5157455
M. Wt: 220.27 g/mol
InChI Key: SNLQZINKYBBRCK-UHFFFAOYSA-N
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Description

Methyl 4-phenylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound contains a piperazine ring substituted with a phenyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-phenylpiperazine-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivative with high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out under different conditions to yield a range of products.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-phenylpiperazine-1-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, including drugs for treating neurological disorders and infections . In industry, it is employed in the production of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, modulating their activity and leading to physiological effects. The compound’s structure allows it to interact with enzymes, ion channels, and other proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Methyl 4-phenylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as 1-phenylpiperazine, 1-methyl-4-phenylpiperazine, and 1-(4-methylphenyl)piperazine . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the methyl ester group in this compound distinguishes it from other derivatives, providing unique properties and applications.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactivity, and biological activity make it a valuable molecule for research and industrial purposes. Understanding its properties and mechanisms of action can lead to the development of new pharmaceuticals and other chemical products.

Properties

IUPAC Name

methyl 4-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLQZINKYBBRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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